molecular formula C15H11ClN2OS B2700870 7-Chloro-3-(3-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 568570-08-1

7-Chloro-3-(3-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2700870
CAS No.: 568570-08-1
M. Wt: 302.78
InChI Key: CYVPIBMKQCYGTE-UHFFFAOYSA-N
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Description

7-Chloro-3-(3-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(3-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes and thiols under specific conditions. One common method includes the use of molecular iodine as a catalyst and dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the quinazolinone core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(3-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Chloro-3-(3-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3-(3-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound’s sulfanyl group plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-(3-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of a chloro and sulfanyl group, which enhances its biological activity and makes it a versatile compound for various applications .

Biological Activity

7-Chloro-3-(3-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, recognized for its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

  • Molecular Formula : C15H11ClN2OS
  • CAS Number : 422274-69-9
  • IUPAC Name : this compound

The presence of a chloro group, a methylphenyl group, and a sulfanyl group contributes to its unique reactivity and biological profile.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, particularly c-Met and VEGFR-2. These enzymes are crucial in signaling pathways that regulate cell growth and angiogenesis.
  • Cytotoxic Effects : In vitro studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines while demonstrating lower toxicity towards normal cells. For example, it has been compared to cabozantinib, a known cancer treatment, showing superior or comparable efficacy in inhibiting tumor growth.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by cell cycle analysis and apoptosis assays conducted on treated cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Inhibition Studies : Compounds structurally similar to 7-Chloro-3-(3-methylphenyl)-2-sulfanyl have shown IC50 values ranging from 0.052 to 0.084 µM against c-Met and VEGFR-2 . This suggests that the target compound may exhibit similar potency.
CompoundTargetIC50 (µM)
4bc-Met0.052
4eVEGFR-20.084

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Antifungal and Antibacterial Tests : Preliminary studies indicate that it may possess moderate antifungal and antibacterial activities, warranting further investigation into its potential as an antimicrobial agent.

Case Studies

  • Cell Line Studies : In experiments using HCT-116 colorectal cancer cells, the compound demonstrated significant inhibition of growth compared to untreated controls. The results indicated that the compound could effectively block the proliferation of these cells while sparing normal fibroblast cells (WI38) from toxicity .
  • Molecular Docking Studies : Computational modeling has shown that 7-Chloro-3-(3-methylphenyl)-2-sulfanyl interacts favorably with the active sites of c-Met and VEGFR-2, supporting its potential as a targeted therapy for cancer .

Properties

IUPAC Name

7-chloro-3-(3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9-3-2-4-11(7-9)18-14(19)12-6-5-10(16)8-13(12)17-15(18)20/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVPIBMKQCYGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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